molecular formula C13H19N3O6S B11271509 ethyl 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1H-pyrazole-4-carboxylate

ethyl 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11271509
M. Wt: 345.37 g/mol
InChI Key: VJWAVTLSZMHPDA-UHFFFAOYSA-N
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Description

ETHYL 5-{1,4-DIOXA-8-AZASPIRO[45]DECANE-8-SULFONYL}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps:

    Formation of the spirocyclic core: This step involves the reaction of a suitable precursor with ethylene glycol to form the 1,4-dioxa-8-azaspiro[4.5]decane structure.

    Pyrazole formation: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate diketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the pyrazole ring or the sulfonyl group.

    Substitution: Amino or thiol derivatives of the original compound.

Scientific Research Applications

ETHYL 5-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1H-PYRAZOLE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 5-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.

    Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate: A structurally related compound with similar properties.

Uniqueness

ETHYL 5-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-SULFONYL}-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of a spirocyclic core, a sulfonyl group, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19N3O6S

Molecular Weight

345.37 g/mol

IUPAC Name

ethyl 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H19N3O6S/c1-2-20-12(17)10-9-14-15-11(10)23(18,19)16-5-3-13(4-6-16)21-7-8-22-13/h9H,2-8H2,1H3,(H,14,15)

InChI Key

VJWAVTLSZMHPDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCC3(CC2)OCCO3

Origin of Product

United States

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